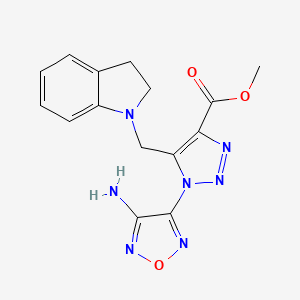![molecular formula C13H12N4O5 B3500974 METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE](/img/structure/B3500974.png)
METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
Overview
Description
METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with a nitro group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the pyrazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazones with α-bromo ketones under visible light catalysis . The nitro group is then introduced via nitration reactions using reagents such as nitric acid.
The next step involves the acylation of the pyrazole ring with 2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL chloride, followed by the esterification of the resulting product with methyl benzoate. The reaction conditions often require the use of organic solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas and catalysts for reduction, and strong acids or bases for hydrolysis. The reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include amino-substituted pyrazoles, various substituted pyrazoles, and carboxylic acids. These products can further undergo additional chemical transformations to yield more complex molecules.
Scientific Research Applications
METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE: Similar structure but with a triazole ring instead of a pyrazole ring.
METHYL 2-{[2-(3-NITRO-1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE: Contains an imidazole ring, offering different reactivity and biological properties.
Uniqueness
METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the combination of the nitro group and the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(3-nitropyrazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-22-13(19)9-4-2-3-5-10(9)14-12(18)8-16-7-6-11(15-16)17(20)21/h2-7H,8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGESWLEQCVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500893.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3500902.png)

![methyl 2-[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3500917.png)

![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B3500934.png)
![8-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3500942.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3500945.png)



![5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B3500978.png)


